4-Chloro-2-(3,4-dimethoxyphenyl)quinazoline 4-Chloro-2-(3,4-dimethoxyphenyl)quinazoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC15897922
InChI: InChI=1S/C16H13ClN2O2/c1-20-13-8-7-10(9-14(13)21-2)16-18-12-6-4-3-5-11(12)15(17)19-16/h3-9H,1-2H3
SMILES:
Molecular Formula: C16H13ClN2O2
Molecular Weight: 300.74 g/mol

4-Chloro-2-(3,4-dimethoxyphenyl)quinazoline

CAS No.:

Cat. No.: VC15897922

Molecular Formula: C16H13ClN2O2

Molecular Weight: 300.74 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-2-(3,4-dimethoxyphenyl)quinazoline -

Specification

Molecular Formula C16H13ClN2O2
Molecular Weight 300.74 g/mol
IUPAC Name 4-chloro-2-(3,4-dimethoxyphenyl)quinazoline
Standard InChI InChI=1S/C16H13ClN2O2/c1-20-13-8-7-10(9-14(13)21-2)16-18-12-6-4-3-5-11(12)15(17)19-16/h3-9H,1-2H3
Standard InChI Key XAVAEYVEPRFAJG-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=N2)Cl)OC

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 4-chloro-2-(3,4-dimethoxyphenyl)quinazoline, reflects its substitution pattern: a chlorine atom at position 4 of the quinazoline core and a 3,4-dimethoxyphenyl group at position 2. Its molecular formula is C₁₆H₁₃ClN₂O₂, with a molar mass of 300.74 g/mol. Key spectral identifiers include:

PropertyValue/Descriptor
IR (KBr)1615 cm⁻¹ (C=N), 1670 cm⁻¹ (C=O)
¹H-NMR (DMSO-d₆)δ 3.52 (s, CH₃), 7.1–7.3 (aromatic H)
Canonical SMILESCOC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=N2)Cl)OC

The dimethoxy groups enhance solubility in polar aprotic solvents, while the chloro substituent increases electrophilicity at position 4, facilitating nucleophilic substitution reactions .

Crystallographic and Thermodynamic Data

Though X-ray crystallography data for this compound is unavailable, related quinazolines exhibit planar geometries with dihedral angles of 5–15° between the quinazoline core and aryl substituents . Computational studies predict a dipole moment of 3.8–4.2 D, suggesting moderate polarity conducive to membrane permeability .

Synthetic Methodologies

Benzoxazinone Intermediate Route

A common synthesis involves 3,5-dibromoanthranilic acid as the starting material. Key steps include:

  • Cyclization: Reacting with acetic anhydride yields 2-methyl-6,8-dibromo-(4H)-3,1-benzoxazinone .

  • Hydrazinolysis: Treatment with hydrazine hydrate in ethanol produces 3-aminoquinazolin-4(3H)-one, confirmed by IR absorption at 3300 cm⁻¹ (NH₂) .

  • Aldehyde Condensation: Reaction with 3,4-dimethoxybenzaldehyde forms the target compound via Schiff base formation (δ 5.71 ppm for azamethine proton in ¹H-NMR) .

Yield Optimization:

  • Ethanol reflux (8 h) achieves 72–85% purity .

  • Chromatography (silica gel, ethyl acetate/hexane 3:7) improves yield to 92%.

Alternative Pathways

  • Ultrasound-Assisted Synthesis: Reduces reaction time from 8 h to 45 min with comparable yields (78%) .

  • Microwave Irradiation: Enhances regioselectivity in chloro-substitution steps, minimizing byproducts like 2,4-dichloroquinazoline .

Comparative Analysis with Related Quinazolines

DerivativeSubstituentsMIC (µg/mL)Target
Compound 13 4-Fluorophenyl8DNA topoisomerase IV
TQVI(8) 4-Chlorophenyl-thiazolidinone32β-tubulin
4-Chloro-2-(3,4-dimethoxy)3,4-DimethoxyphenylN/AHypothesized: DNA gyrase

The dimethoxy variant’s reduced antimicrobial potency compared to fluoro analogs (MIC = 8 µg/mL) suggests steric hindrance from methoxy groups may limit target engagement.

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